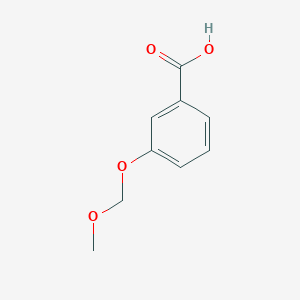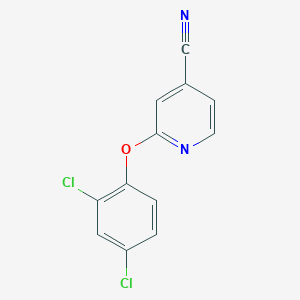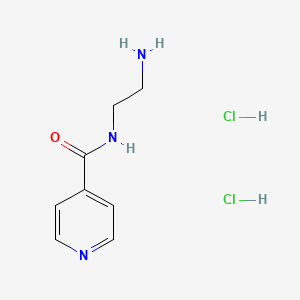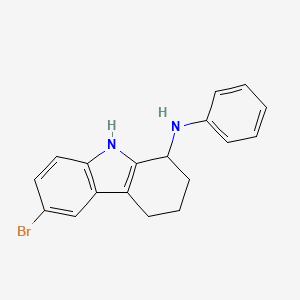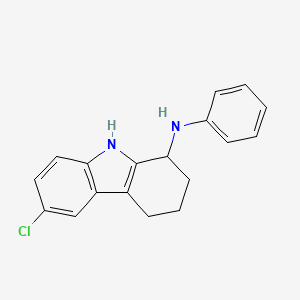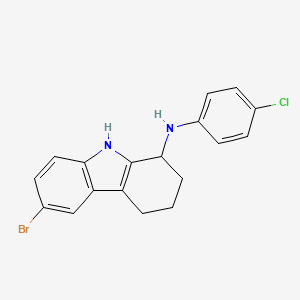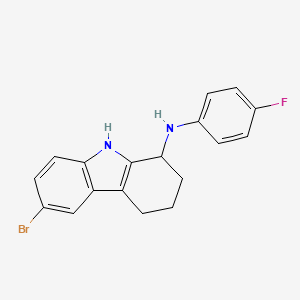
6-chloro-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Vue d'ensemble
Description
6-Chloro-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine (CFT-2) is a chemical compound belonging to the group of carbazoles. It is a heterocyclic aromatic organic compound that has been studied for its potential applications in the field of medicinal chemistry. CFT-2 has been found to possess several pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer effects. The chemical structure of CFT-2 consists of a nitrogen atom and two aromatic rings, which are linked by a single carbon atom. This compound has been reported to be a useful tool for studying the mechanism of action of drugs and for developing novel therapeutic agents.
Mécanisme D'action
Target of Action
Similar compounds have been known to target various enzymes and receptors involved in inflammatory responses .
Mode of Action
This can result in changes to cellular processes, such as signal transduction or gene expression .
Biochemical Pathways
Similar compounds have been known to affect pathways related to inflammation and pain perception .
Pharmacokinetics
The compound’s molecular weight of 25066 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Similar compounds have been known to exhibit anti-inflammatory effects .
Avantages Et Limitations Des Expériences En Laboratoire
6-chloro-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a useful tool for studying the mechanism of action of drugs and for developing novel therapeutic agents. Its anti-inflammatory and analgesic properties have been investigated in several animal models, and its anti-cancer effects have been demonstrated in vitro and in vivo. However, this compound is not without its limitations. Its anti-inflammatory and analgesic effects have been found to be dose-dependent, and its anti-cancer effects have been found to be limited to certain types of cancer cells. Additionally, this compound has been found to possess some toxic effects, including hepatotoxicity and nephrotoxicity.
Orientations Futures
6-chloro-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a promising compound for the development of novel therapeutic agents. Future research should focus on further elucidating the mechanism of action of this compound, as well as its potential therapeutic applications. Additionally, further studies should be conducted to investigate the potential toxic effects of this compound and to develop strategies to mitigate these effects. Other potential future directions include exploring the use of this compound in combination with other drugs, as well as investigating its potential uses in other therapeutic areas, such as neurology and cardiovascular medicine.
Applications De Recherche Scientifique
6-chloro-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been studied extensively for its potential applications in medicinal chemistry. Its anti-inflammatory and analgesic properties have been investigated in several animal models. Additionally, this compound has been found to possess anti-cancer effects in vitro and in vivo. It has been demonstrated to inhibit the growth of various types of cancer cells, including prostate, breast, and lung cancer cells. Furthermore, this compound has been found to have anti-metastatic properties, which may be useful in the treatment of metastatic cancers.
Propriétés
IUPAC Name |
6-chloro-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2/c19-11-4-9-16-15(10-11)14-2-1-3-17(18(14)22-16)21-13-7-5-12(20)6-8-13/h4-10,17,21-22H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOOBNBNHICISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

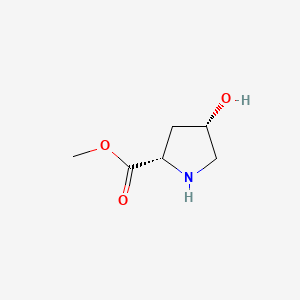


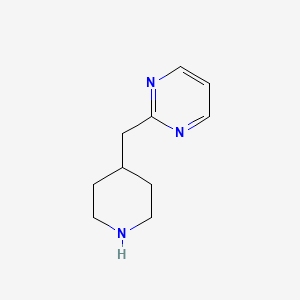

![2-Iodo-1-(methyloxy)-3-{[(methyloxy)methyl]oxy}benzene](/img/structure/B3155813.png)
